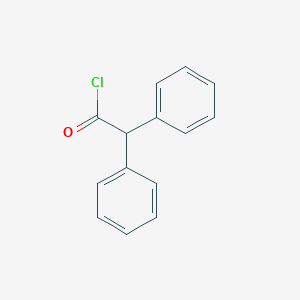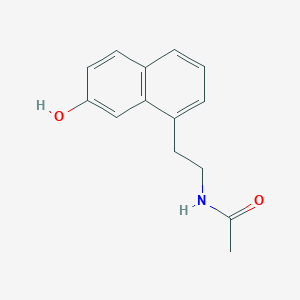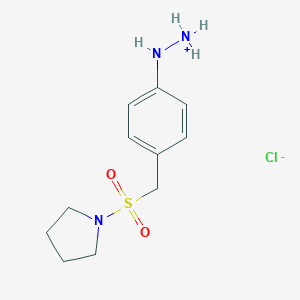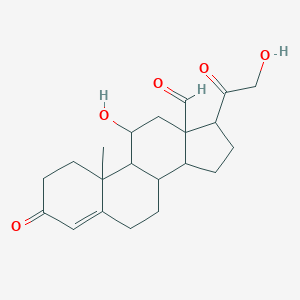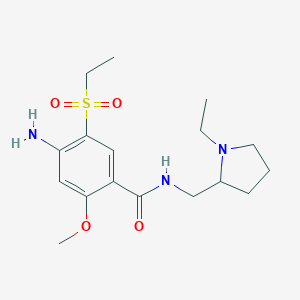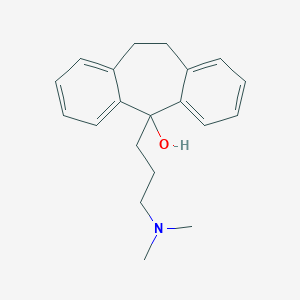
Hydroxybupropion
Vue d'ensemble
Description
Hydroxybupropion is the major active metabolite of the antidepressant and smoking cessation drug bupropion . It is formed from bupropion by the liver enzyme CYP2B6 during first-pass metabolism .
Synthesis Analysis
This compound is formed from bupropion by the liver enzyme CYP2B6 during first-pass metabolism . The formation of this compound was followed by TLC in pure ethyl acetate .
Molecular Structure Analysis
The molecular formula of this compound is C13H18ClNO2 . The IUPAC name is (±)-1-(3-Chlorophenyl)-2-[(1-hydroxy-2-methyl-2-propanyl)amino]-1-propanone .
Chemical Reactions Analysis
Bupropion is extensively metabolized in humans. Three metabolites are active: this compound, which is formed via hydroxylation of the tert-butyl group of bupropion, and the amino-alcohol isomers, threohydrobupropion and erythrohydrobupropion, which are formed via reduction of the carbonyl group .
Physical and Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 255.74 g/mol . It is soluble in DMSO at 90 mg/mL .
Applications De Recherche Scientifique
Efficacité antidépressive
L'hydroxybupropion est un métabolite actif de la bupropion, qui est principalement utilisé comme antidépresseur. Il contribue aux effets antidépresseurs globaux en inhibant la recapture de la norépinéphrine et de la dopamine, augmentant ainsi leurs niveaux dans la fente synaptique .
Aide au sevrage tabagique
En tant qu'inhibiteur de la recapture de la noradrénaline et antagoniste des récepteurs nicotiniques, l'this compound joue un rôle important dans l'aide au sevrage tabagique. Il contribue à réduire la gravité des envies de nicotine et des symptômes de sevrage, ce qui facilite l'arrêt du tabac pour les individus .
Études pharmacocinétiques
L'this compound est utilisé dans les études pharmacocinétiques pour comprendre son métabolisme et sa distribution dans l'organisme. Ces études aident à déterminer la posologie appropriée et à comprendre les interactions médicamenteuses potentielles .
Recherche neuropharmacologique
La recherche sur la neuropharmacologie de l'this compound fournit des informations sur son mécanisme d'action, en particulier ses effets sur les transporteurs présynaptiques de la recapture de la dopamine et de la norépinéphrine. Ces recherches peuvent conduire au développement de nouvelles stratégies thérapeutiques pour la dépression et autres troubles de la santé mentale .
Analyse des interactions médicamenteuses
En raison de ses effets inhibiteurs sur le cytochrome P450-2D6 (CYP2D6), l'this compound est utilisé pour étudier les interactions médicamenteuses cliniquement pertinentes. Ceci est crucial pour assurer l'administration conjointe sûre de plusieurs médicaments .
Propriétés anti-inflammatoires
Des rapports anecdotiques suggèrent que l'this compound peut abaisser les médiateurs inflammatoires tels que le facteur de nécrose tumorale alpha (TNF-α). Cette application potentielle pourrait conduire à de nouveaux traitements pour les affections associées à l'inflammation .
Amélioration de la fonction cognitive
L'this compound aurait contribué à réduire les problèmes de concentration. Cette application est explorée pour aider les personnes ayant des déficiences cognitives ou celles qui se remettent de lésions cérébrales .
Mécanisme D'action
Target of Action
Hydroxybupropion, an active metabolite of Bupropion, primarily targets the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters play a crucial role in the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, thereby influencing their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Hydroxybupropion interacts with several enzymes and proteins. It is similar in its potency as a norepinephrine reuptake inhibitor (IC 50 = 1.7 μM), but is substantially weaker as a dopamine reuptake inhibitor (IC 50 = >10 μM) . Like bupropion, this compound is also a non-competitive antagonist of nACh receptors, such as α 4 β 2 and α 3 β 4, but is even more potent in comparison .
Cellular Effects
This compound influences cell function by inhibiting the reuptake of norepinephrine and dopamine, thereby prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . It also acts as an antagonist at neuronal nicotinic acetylcholine receptors (nAChRs) .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the reuptake of norepinephrine and dopamine by binding to the norepinephrine transporter (NET) and the dopamine transporter (DAT) . It also acts as a non-competitive antagonist of nACh receptors .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its distribution half-life is between 3–4 hours . It exhibits moderate human plasma protein binding (between 82 and 88%) with the parent compound and this compound displaying the highest affinity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, low doses of bupropion have been shown to augment nicotine self-administration, while high doses attenuate self-administration .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is formed from bupropion by the liver enzyme CYP2B6 during first-pass metabolism . In vitro data suggest the existence of alternative hydroxylation pathways mediated by the highly polymorphic enzyme CYP2C19 .
Transport and Distribution
This compound is extensively and rapidly absorbed in the gastrointestinal tract but experiences extensive first pass metabolism rendering its systemic bioavailability limited . Its distribution half-life is between 3–4 hours .
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9(15-13(2,3)8-16)12(17)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOAEVOSDHIVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002894 | |
| Record name | 1-(3-Chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hydroxybupropion | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012235 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
92264-81-8, 82793-84-8 | |
| Record name | 1-(3-Chlorophenyl)-2-[(2-hydroxy-1,1-dimethylethyl)amino]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92264-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxybupropion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092264818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYBUPROPION, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V94F513635 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole](/img/structure/B195534.png)

